molecular formula C8H12BN3O2S B13412017 (2-Thiomorpholinopyrimidin-5-yl)boronic acid

(2-Thiomorpholinopyrimidin-5-yl)boronic acid

Cat. No.: B13412017
M. Wt: 225.08 g/mol
InChI Key: AHLXNDXGBOYILM-UHFFFAOYSA-N
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Description

(2-Thiomorpholinopyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and reactivity. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Thiomorpholinopyrimidin-5-yl)boronic acid typically involves the reaction of a halogenated pyrimidine derivative with a boronic acid or boronate ester. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated pyrimidine reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process . Additionally, the development of more sustainable and cost-effective catalysts and reagents is an ongoing area of research to improve industrial production methods.

Chemical Reactions Analysis

Types of Reactions

(2-Thiomorpholinopyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various functionalized derivatives .

Mechanism of Action

The mechanism of action of (2-Thiomorpholinopyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and separation applications . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Thiomorpholinopyrimidin-5-yl)boronic acid is unique due to the presence of both the thiomorpholine and pyrimidine moieties, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for diverse applications in organic synthesis, medicinal chemistry, and materials science .

Properties

Molecular Formula

C8H12BN3O2S

Molecular Weight

225.08 g/mol

IUPAC Name

(2-thiomorpholin-4-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H12BN3O2S/c13-9(14)7-5-10-8(11-6-7)12-1-3-15-4-2-12/h5-6,13-14H,1-4H2

InChI Key

AHLXNDXGBOYILM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N2CCSCC2)(O)O

Origin of Product

United States

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